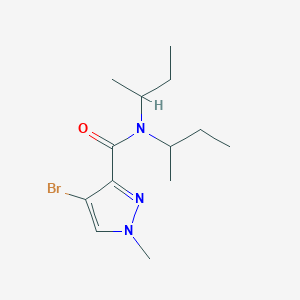
4-benzyl-1-(4-biphenylylmethyl)piperidine
Descripción general
Descripción
4-benzyl-1-(4-biphenylylmethyl)piperidine, also known as BBMP, is a chemical compound that belongs to the piperidine class of compounds. It is a potent and selective dopamine D3 receptor antagonist and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
4-benzyl-1-(4-biphenylylmethyl)piperidine acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway of the brain. The mesolimbic pathway is a reward system that regulates the release of dopamine in response to various stimuli such as food, sex, and drugs. By blocking the activity of the dopamine D3 receptor, 4-benzyl-1-(4-biphenylylmethyl)piperidine can effectively reduce the release of dopamine in the brain, leading to a decrease in the rewarding effects of drugs of abuse.
Biochemical and physiological effects:
4-benzyl-1-(4-biphenylylmethyl)piperidine has been shown to have a range of biochemical and physiological effects on the brain. It has been shown to reduce the activity of the mesolimbic pathway, leading to a decrease in dopamine release. This property makes it a potential candidate for the treatment of addiction, as dopamine release plays a crucial role in the reward system of the brain. 4-benzyl-1-(4-biphenylylmethyl)piperidine has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of the dopamine D3 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-benzyl-1-(4-biphenylylmethyl)piperidine has several advantages and limitations for lab experiments. Its high affinity for the dopamine D3 receptor makes it a potent and selective antagonist, which is ideal for studying the role of this receptor in various neurological and psychiatric disorders. However, its complex synthesis method and limited availability may make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on 4-benzyl-1-(4-biphenylylmethyl)piperidine. One area of research is the development of more efficient and cost-effective synthesis methods for 4-benzyl-1-(4-biphenylylmethyl)piperidine. Another area of research is the investigation of the potential therapeutic applications of 4-benzyl-1-(4-biphenylylmethyl)piperidine in various neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-benzyl-1-(4-biphenylylmethyl)piperidine and its effects on other neurotransmitter systems in the brain.
Aplicaciones Científicas De Investigación
4-benzyl-1-(4-biphenylylmethyl)piperidine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as schizophrenia, Parkinson's disease, and drug addiction. It has been shown to have a high affinity for dopamine D3 receptors and can effectively block their activity, leading to a decrease in dopamine release in the brain. This property makes it a potential candidate for the treatment of addiction, as dopamine release plays a crucial role in the reward system of the brain.
Propiedades
IUPAC Name |
4-benzyl-1-[(4-phenylphenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N/c1-3-7-21(8-4-1)19-22-15-17-26(18-16-22)20-23-11-13-25(14-12-23)24-9-5-2-6-10-24/h1-14,22H,15-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXYSQDTYBMDAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(1-azepanylsulfonyl)phenyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B4647616.png)

![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4647643.png)
![N-(2,5-dimethoxyphenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4647647.png)
![N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4647648.png)
![2-{[(4-bromophenyl)acetyl]amino}-4-(2,4-dichlorophenyl)-5-methyl-3-thiophenecarboxamide](/img/structure/B4647658.png)
![N-(4-methoxyphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B4647662.png)
![N-[2-methyl-5-(2-oxo-1-pyrrolidinyl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B4647663.png)
![methyl 2-[({[1-(5-chloro-2-thienyl)ethyl]amino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4647686.png)
![N-(3-isopropoxypropyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4647698.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4647705.png)

![2-(2-cyclohexylethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4647718.png)